- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophilesBiocatalysis and Biotransformation, 1995, 12(4), 241-54,
Cas no 934-60-1 (6-Methylpicolinic acid)
6-Methylpicolinic acid structure
6-Methylpicolinic acid Properties
Names and Identifiers
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
- +Expand
-
- MFCD00023481
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- O=C(C1C=CC=C(C)N=1)O
Computed Properties
- 137.04800
- 1
- 3
- 1
- 137.047678
- 10
- 136
- 0
- 0
- 0
- 0
- 0
- 1
- 1.1
- nothing
- 0
- 50.2
Experimental Properties
- 1.08820
- 50.19000
- 1.561
- 100 °C/4.5 mmHg(lit.)
- 127.0 to 132.0 deg-C
- 100℃/4.5mm
- White to Yellow Solid
- Not determined
- 1.23
6-Methylpicolinic acid Security Information
- GHS07
- 3
- S26-S36/37/39-S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Store at room temperature
- 36/37/38
- Warning
- IRRITANT
6-Methylpicolinic acid Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylpicolinic acid Price
6-Methylpicolinic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Reference
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate additionChemical Communications (Cambridge, 2003, (15), 1948-1949,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Reference
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecaneApplied Microbiology and Biotechnology, 2010, 86(4), 1165-1170,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Reference
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzeneBioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
Reference
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical PropertiesInorganic Chemistry, 2003, 42(15), 4680-4695,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
Reference
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
Reference
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
Reference
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory systemActa Poloniae Pharmaceutica, 1996, 53(2), 133-135,
Synthetic Circuit 20
Reaction Conditions
Reference
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
Synthetic Circuit 21
Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Circuit 24
Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Circuit 26
Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Circuit 27
Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
Synthetic Circuit 28
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
,
6-Methylpicolinic acid Raw materials
- methyl 3-oxobutanoate
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- 2-Methylbutanoic acid
- Methyl 6-methylpyridine-2-carboxylate
- 2-cyano-6-methylpyridine
- 2,4-Heptadienoic acid, 2-hydroxy-6-oxo-, (E,Z)-
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
- 3-Methylcatechol
- Benzoic acid
- Glucosamine hydrochloride
- 2-(Bromomethyl)-6-methylpyridine
6-Methylpicolinic acid Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- 3-Methyl-1-hexanol (13231-81-7)
- Methyl 4-(methylamino)benzoate (18358-63-9)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
- o-Nicotine (23950-04-1)
- Methyl 3-aminobenzoate (4518-10-9)
- p-Tyramine (51-67-2)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- (3-Amino-4-methylphenyl)methanol (81863-45-8)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
6-Methylpicolinic acid Suppliers
J&K Scientific
Audited Supplier
(CAS:934-60-1)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:934-60-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:934-60-1)
TANG SI LEI
15026964105
2881489226@qq.com
6-Methylpicolinic acid Related Literature
-
Marzieh Sohrabi,Mohammad Reza Binaeizadeh,Aida Iraji,Bagher Larijani,Mina Saeedi,Mohammad Mahdavi RSC Adv. 2022 12 12011
-
Nicholas Chatterton,Christelle Gateau,Marinella Mazzanti,Jacques Pécaut,Alain Borel,Lothar Helm,André Merbach Dalton Trans. 2005 1129
-
3. 718. Attempts to prepare new aromatic systems. Part VII. 15 : 16-Dihydro-15 : 16-diazapyrene. The synthesis of di(pyridine-2 : 6-dimethylene)Wilson Baker,K. M. Buggle (Née Gallagher),J. F. W. McOmie,D. A. M. Watkins J. Chem. Soc. 1958 3594
-
4. Reactions of formylchromone derivatives. Part 5. Transformations of 3-formylchromones into pyrroles and pyridinesPaul D. Clarke,Alan O. Fitton,Mario Kosmirak,Hans Suschitzky,John L. Suschitzky J. Chem. Soc. Perkin Trans. 1 1985 1747
-
Cristóbal Melero,Oleg N. Shishilov,Eleuterio álvarez,Pilar Palma,Juan Cámpora Dalton Trans. 2012 41 14087
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Emily R. Neil,Alexander M. Funk,Dmitry S. Yufit,David Parker Dalton Trans. 2014 43 5490
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Emily R. Neil,Alexander M. Funk,Dmitry S. Yufit,David Parker Dalton Trans. 2014 43 5490
-
Badr El Aroussi,Josef Hamacek New J. Chem. 2017 41 4390
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János P. Mészáros,Orsolya D?m?t?r,Carmen M. Hackl,Alexander Roller,Bernhard K. Keppler,Wolfgang Kandioller,éva A. Enyedy New J. Chem. 2018 42 11174
-
Gianluca Ambrosi,M. Paz Clares,Isabel Pont,Mauro Formica,Vieri Fusi,Angela Ricci,Paola Paoli,Patrizia Rossi,Enrique García-Espa?a,Mario Inclán Dalton Trans. 2020 49 1897
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Tsvetan Kardashliev,Sven Panke,Martin Held Green Chem. 2022 24 3651
934-60-1 (6-Methylpicolinic acid) Related Products
- 4434-13-3(5-Methylpicolinic acid)
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- 98-98-6(Picolinic acid)
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid
99%
500g
459.0